Adamant-1-ylmagnesium bromide, 0.25 M in ether
Description
The exact mass of the compound this compound is 238.02075 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;adamantan-1-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.BrH.Mg/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTYUFJFKDWTBS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1C[C-](C2)C3.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Trajectories and Modern Relevance of Grignard Reagents in Chemical Transformations
The discovery of organomagnesium halides by French chemist François Auguste Victor Grignard in 1900 was a watershed moment in synthetic organic chemistry. reachemchemicals.comwikipedia.org This discovery, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, provided chemists with a remarkably versatile tool for the formation of carbon-carbon bonds. wikipedia.orgacechemistry.co.ukbyjus.com Grignard reagents are typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent, with dry diethyl ether or tetrahydrofuran (B95107) being common choices to stabilize the reagent and prevent its rapid decomposition in the presence of water. acechemistry.co.ukbyjus.comacs.org
The general formula for a Grignard reagent is R-Mg-X, where 'R' represents an alkyl or aryl group and 'X' is a halogen. reachemchemicals.combyjus.com The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile and a strong base. reachemchemicals.comacechemistry.co.uk This reactivity allows Grignard reagents to participate in a vast array of chemical transformations, most notably the nucleophilic addition to carbonyl compounds such as aldehydes and ketones to produce secondary and tertiary alcohols, respectively. wikipedia.orgacechemistry.co.uk Their utility extends to reactions with carbon dioxide to form carboxylic acids, and with acid chlorides or anhydrides to synthesize ketones. acechemistry.co.uk
Despite being over a century old, the relevance of Grignard reagents has not diminished. They remain indispensable tools in both academic and industrial laboratories for constructing complex molecular architectures. reachemchemicals.comacs.org Their applications are central to the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where the strategic formation of carbon-carbon bonds is paramount. reachemchemicals.com The enduring legacy of Grignard's discovery lies in the reagent's simplicity of preparation, high reactivity, and broad applicability in organic synthesis. acs.org
The Adamantyl Moiety: Structural Characteristics and Influence on Chemical Reactivity
Adamantane (B196018) (C₁₀H₁₆) is the simplest diamondoid, a class of cage-like hydrocarbons. nih.gov Its structure consists of four interconnected cyclohexane (B81311) rings arranged in a strain-free, highly symmetrical 'armchair' configuration. nih.gov This unique, rigid, and bulky three-dimensional structure imparts several key characteristics to molecules that contain it. The adamantyl group is known for its high lipophilicity, which can enhance the solubility of compounds in nonpolar environments and influence their biological activity. smolecule.comnih.gov
The structural rigidity of the adamantyl cage significantly influences the chemical reactivity of its derivatives. nih.gov When attached to a reactive center, as in Adamant-1-ylmagnesium bromide, the adamantyl group exerts a considerable steric effect. This bulk can direct the stereochemical outcome of reactions and, in some cases, hinder reactions that are possible with less bulky Grignard reagents. The tertiary nature of the carbon atom at the 1-position of the adamantane cage also contributes to the stability of any adjacent cationic or radical intermediates that may form during a reaction.
The influence of the adamantyl moiety can be summarized in the following points:
Steric Hindrance: The bulkiness of the adamantyl group can control the approach of reactants, leading to higher selectivity in certain reactions.
Lipophilicity: It increases the nonpolar character of a molecule, which is a crucial property in drug design and materials science. smolecule.com
Rigidity: The rigid framework can be used to create well-defined molecular architectures and study reaction mechanisms. smolecule.com
Defining the Scope of Adamant 1 Ylmagnesium Bromide 0.25 M in Ether in Contemporary Synthetic Methodologies
Adamant-1-ylmagnesium bromide, as a 0.25 M solution in ether, is a specialized Grignard reagent that serves as a powerful tool for introducing the bulky adamantyl group into a wide range of organic molecules. smolecule.com Its primary role is as a nucleophile, enabling the formation of new carbon-carbon bonds. smolecule.com The reagent is typically synthesized by the reaction of 1-bromoadamantane (B121549) with magnesium turnings in anhydrous ether. smolecule.com
The scope of its applications in contemporary synthesis is broad, with a particular emphasis on the creation of adamantane (B196018) derivatives for medicinal chemistry and materials science. smolecule.com By strategically introducing the adamantyl group, chemists can modify the physical and chemical properties of a target molecule. smolecule.com
Below is a table summarizing some of the key synthetic applications of Adamant-1-ylmagnesium bromide:
| Reaction Type | Reactant | Product | Significance |
| Nucleophilic Addition | Aldehydes | Secondary Alcohols | Synthesis of complex alcohols with a bulky substituent. smolecule.com |
| Nucleophilic Addition | Ketones | Tertiary Alcohols | Creation of sterically hindered tertiary alcohols. smolecule.com |
| Reaction with CO₂ | Carbon Dioxide | 1-Adamantanecarboxylic acid | A key intermediate for further functionalization. |
| Cross-Coupling Reactions | Organic Halides | Substituted Adamantanes | Formation of C-C bonds with various organic fragments. |
These reactions are fundamental to building more complex molecules that incorporate the unique properties of the adamantane cage.
Key Research Avenues Explored in Adamant 1 Ylmagnesium Bromide Chemistry
Nucleophilic Addition Reactions of Adamant-1-ylmagnesium Bromide
Nucleophilic addition is a cornerstone of the reactivity profile of Adamant-1-ylmagnesium bromide. The reagent readily attacks electron-deficient centers, most notably the carbon atom of carbonyl and related functional groups, leading to the formation of a new carbon-carbon bond and a tetrahedral intermediate.
The reaction of Adamant-1-ylmagnesium bromide with carbonyl compounds is a primary method for the synthesis of adamantyl-substituted alcohols and related structures. The bulky adamantyl group acts as a strong, non-enolizable nucleophile.
Aldehydes and Ketones: The addition to aldehydes and ketones proceeds via the classic Grignard mechanism. The adamantyl anion attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. Reaction with aldehydes produces secondary alcohols, while reaction with ketones affords sterically hindered tertiary alcohols. A study involving the sequential addition of vinylmagnesium bromide and niobium pentachloride to various aldehydes and ketones highlights the general utility of Grignard additions to these substrates. nih.gov
Esters: The reaction with esters can lead to the formation of tertiary alcohols. The initial nucleophilic acyl substitution results in the formation of an adamantyl ketone. If an excess of the Grignard reagent is present and the resulting ketone is sufficiently reactive, a second equivalent of Adamant-1-ylmagnesium bromide can add to the ketone, ultimately yielding a tertiary alcohol with two adamantyl groups after hydrolysis.
Amides: Amides are generally less reactive towards Grignard reagents than esters or ketones. The reaction typically requires harsher conditions, such as elevated temperatures, to proceed. nih.gov The outcome can vary, potentially leading to ketones after hydrolysis or, in some cases, aminolysis products. The synthesis of amides can also be achieved through various other methods, including the reaction of esters with amines (aminolysis) or the reaction of acid halides with amines. masterorganicchemistry.comchemistrysteps.com
When reacting with α,β-unsaturated carbonyl compounds (enones), Grignard reagents can undergo either direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon. nih.gov
As a hard nucleophile, Adamant-1-ylmagnesium bromide is generally expected to favor the kinetically controlled 1,2-addition pathway, yielding an allylic alcohol upon workup. This selectivity is typical for highly reactive Grignard reagents where the addition is often irreversible. However, the regioselectivity can be shifted in favor of 1,4-addition. This is often achieved by the addition of a catalytic amount of a copper(I) salt, which generates a softer organocopper species in situ. While general principles suggest this reactivity, specific studies detailing the 1,2- versus 1,4-addition selectivity of Adamant-1-ylmagnesium bromide are not extensively documented in the surveyed literature. Notably, related adamantylzinc reagents have been shown to participate in 1,4-addition reactions. researchgate.net
The steric demand of the adamantyl group plays a significant role in the stereochemical outcome of its addition to chiral or prochiral electrophiles.
Diastereoselectivity: In reactions with chiral aldehydes or ketones containing a stereocenter (often at the α-position), the bulky adamantyl nucleophile will approach the carbonyl face that minimizes steric interactions, as predicted by models such as Felkin-Anh or Cram's rule. The rigid, cage-like structure of the adamantyl group can lead to high levels of diastereoselectivity. Studies on other Grignard reagents have shown that additions to hindered ketones can be highly stereoselective if one face of the carbonyl group is effectively blocked. nih.gov
Enantioselectivity: Achieving enantioselectivity in the addition of a Grignard reagent to a prochiral carbonyl requires the use of a chiral catalyst or auxiliary. The high reactivity of Grignard reagents can make this challenging, as the uncatalyzed background reaction may compete with the desired catalytic pathway. mmu.ac.uk Methodologies employing chiral ligands, often in conjunction with a metal species, have been developed to induce enantioselectivity in the 1,2-addition of Grignard reagents to ketones for the synthesis of chiral tertiary alcohols. nih.gov
Adamant-1-ylmagnesium bromide also reacts with electrophiles containing carbon-nitrogen multiple bonds.
Imines: The addition of the adamantyl group to the carbon of a C=N bond in an imine yields a magnesium amide intermediate. Subsequent hydrolysis protonates the nitrogen, affording an adamantyl-substituted amine. This provides a direct route to amines with a sterically demanding adamantyl group attached to the α-carbon.
Nitriles: The reaction with a nitrile (R-C≡N) provides an effective pathway to adamantyl ketones. masterorganicchemistry.com The Grignard reagent adds once to the electrophilic nitrile carbon to form a magnesium imine salt intermediate. masterorganicchemistry.com This intermediate is stable and does not react with a second equivalent of the Grignard reagent. Aqueous acidic workup then hydrolyzes the imine to the corresponding ketone. masterorganicchemistry.com This method is particularly useful as it avoids the over-addition that can occur with esters.
Cross-Coupling and Functionalization Reactions Mediated by Adamant-1-ylmagnesium Bromide
Beyond its role in addition chemistry, Adamant-1-ylmagnesium bromide is a crucial precursor for forming adamantyl-substituted compounds via transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds between the sp³-hybridized adamantyl bridgehead and sp²- or sp-hybridized carbons.
Palladium catalysts are highly effective in mediating the coupling of organometallic reagents with organic halides.
Kumada Coupling: The Kumada coupling is a direct cross-coupling reaction between a Grignard reagent and an organic halide (e.g., aryl or vinyl bromide) catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the adamantyl group from magnesium to the palladium center, and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. nrochemistry.com Due to the high reactivity of the Grignard reagent, the Kumada coupling has limited tolerance for sensitive functional groups like alcohols or carbonyls. wikipedia.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org While it does not directly use the Grignard reagent in the coupling step, Adamant-1-ylmagnesium bromide is an effective precursor to the required adamantylzinc reagent. Adamantylzinc bromide can be efficiently prepared via a magnesium insertion into 1-bromoadamantane (B121549) in the presence of zinc chloride (ZnCl₂). researchgate.netresearchgate.net
These highly reactive adamantylzinc species readily participate in Pd-catalyzed Negishi cross-coupling reactions with a wide range of electrophiles, including functionalized aryl and heteroaryl halides, offering excellent yields. researchgate.netresearchgate.net This two-step, one-pot procedure leverages the reactivity of the Grignard formation to generate the more functional-group-tolerant organozinc reagent required for the subsequent coupling. This method has been successfully applied to couple the adamantyl moiety with various electron-rich and electron-deficient aromatic and heteroaromatic systems. researchgate.netresearchgate.net
| Electrophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodotoluene | Pd(dba)₂ / SPhos | THF | 50 | 2 | 94 |
| Ethyl 4-iodobenzoate | Pd(dba)₂ / SPhos | THF | 50 | 3 | 87 |
| 4-Iodoanisole | Pd(dba)₂ / SPhos | THF | 50 | 2 | 92 |
| 1-Iodo-4-(trifluoromethyl)benzene | Pd(dba)₂ / SPhos | THF | 50 | 3 | 81 |
| 2-Iodonaphthalene | Pd(dba)₂ / SPhos | THF | 50 | 2 | 95 |
| 2-Bromopyridine | Pd(dba)₂ / SPhos | THF | 50 | 12 | 78 |
| 3-Bromopyridine | Pd(dba)₂ / SPhos | THF | 50 | 12 | 85 |
Nickel- and Copper-Catalyzed Transformations Involving Adamant-1-ylmagnesium Bromide
Transition metal catalysis provides powerful avenues for harnessing the synthetic potential of sterically demanding Grignard reagents like adamant-1-ylmagnesium bromide. Nickel and copper catalysts are particularly effective in mediating cross-coupling reactions that would otherwise be sluggish or fail.
Nickel-Catalyzed Reactions: A notable application of adamant-1-ylmagnesium bromide is in nickel-catalyzed cross-coupling reactions that involve the challenging cleavage of C(aryl)−O bonds. uni-muenchen.denih.gov Research has demonstrated that in the presence of a nickel catalyst and a 1,3-dicyclohexylimidazol-2-ylidene (ICy) ligand, adamant-1-ylmagnesium bromide can effectively couple with methoxyarenes (anisoles). uni-muenchen.denih.govacs.org This transformation allows for the introduction of the bulky adamantyl group onto an aromatic ring, a process that is difficult to achieve through traditional methods. uni-muenchen.de The reaction is versatile, tolerating various functional groups on the aromatic partner and accommodating sterically hindered substrates. acs.org For instance, the coupling of 2-methoxynaphthalene (B124790) with 1-adamantylmagnesium bromide, catalyzed by Ni(OAc)₂ and ICy·HCl, proceeds to yield 2-(1-adamantyl)naphthalene.
A plausible catalytic cycle for this type of reaction, consistent with established Kumada-Tamao-Corriu cross-coupling mechanisms, involves several key steps. wikipedia.org Initially, a Ni(0) species, formed in situ, undergoes oxidative addition to the C(aryl)−OMe bond of the methoxyarene. The subsequent step is transmetalation, where the adamantyl group from the Grignard reagent is transferred to the nickel center, displacing the methoxy (B1213986) group. The final step is reductive elimination from the resulting diorganonickel(II) complex, which forms the new carbon-carbon bond and regenerates the catalytically active Ni(0) species.
Copper-Catalyzed Reactions: Copper catalysts are also instrumental in mediating cross-coupling reactions with Grignard reagents, often providing complementary reactivity to nickel and palladium. researchgate.net While extensive literature exists on copper-catalyzed cross-coupling of various Grignard reagents, specific examples detailing the use of adamant-1-ylmagnesium bromide are less common but follow established principles. nih.govrsc.orgrsc.org Copper-catalyzed protocols have proven effective for the coupling of tertiary alkyl Grignard reagents with certain electrophiles. For example, a copper-catalyzed Kumada-Corriu-Tamao reaction has been successfully applied to introduce the sterically similar tert-butyl group onto haloazines and diazines, suggesting the feasibility of similar transformations with the adamantyl group. researchgate.net These reactions are valuable for creating sterically congested heterocyclic building blocks. researchgate.net
The general mechanism for copper-catalyzed cross-coupling is thought to involve the formation of a copper ate-complex from the Grignard reagent, which then undergoes oxidative addition to the organic halide. Reductive elimination from the resulting organocopper(III) intermediate yields the cross-coupled product. nih.gov
Mechanisms of C-C Bond Formation in Coupling Reactions
The formation of carbon-carbon bonds in coupling reactions involving adamant-1-ylmagnesium bromide is profoundly influenced by the steric bulk of the adamantyl group. This steric hindrance affects reaction rates and can influence the operative mechanism. researchgate.net
The standard mechanism for transition-metal-catalyzed cross-coupling reactions (e.g., Kumada coupling) involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org
Oxidative Addition: The catalyst, typically a Ni(0) or Pd(0) complex, inserts into the carbon-halide bond of the electrophile (e.g., an aryl or vinyl halide).
Transmetalation: The adamantyl group is transferred from the magnesium atom of the Grignard reagent to the metal center of the catalyst. This step can be sensitive to steric effects, but the high nucleophilicity of the Grignard reagent often drives the reaction forward.
Reductive Elimination: The two organic groups (adamantyl and the group from the electrophile) coupled on the metal center are expelled as the final product, regenerating the low-valent metal catalyst.
However, due to the steric strain associated with the adamantyl group, alternative radical pathways may compete with or dominate the traditional catalytic cycle, particularly with certain substrates and catalysts like iron. echemi.comorganic-chemistry.org In such mechanisms, single-electron transfer (SET) from the catalyst or the Grignard reagent can generate radical intermediates. For instance, in some nickel-catalyzed couplings of alkyl halides, the reaction may proceed through the formation of an alkyl radical which then combines with an organonickel intermediate. orgsyn.org The significant steric hindrance of the adamantyl group could favor such pathways by disfavoring the formation of a highly congested diorganometal intermediate required for concerted reductive elimination. wikipedia.org The choice of catalyst, ligand, and reaction conditions can often be tuned to favor one mechanistic pathway over another. wikipedia.orgscholaris.ca
Substitution Reactions of Adamant-1-ylmagnesium Bromide
Displacements on Alkyl and Allylic Halides
Uncatalyzed nucleophilic substitution (SN2) reactions between Grignard reagents and alkyl halides are generally inefficient. acs.org Adamant-1-ylmagnesium bromide, with its tertiary and sterically encumbered carbanionic center, is a poor nucleophile for direct SN2 displacement on alkyl halides. semanticscholar.org
However, transition metal catalysis enables the efficient cross-coupling of adamant-1-ylmagnesium bromide with both primary and secondary alkyl halides. princeton.edu Nickel and iron complexes are particularly effective for this transformation. rsc.orgrsc.orgresearchgate.net For instance, nickel-catalyzed Kumada cross-coupling provides a general method for forming C(sp³)–C(sp³) bonds, even with tertiary Grignard reagents like adamant-1-ylmagnesium bromide. semanticscholar.orgorganic-chemistry.org Additives such as 1,3-butadienes have been shown to have a remarkable effect on the efficiency of nickel-catalyzed couplings between Grignard reagents and alkyl halides. wikipedia.org
Reactions with allylic halides can proceed via SN2 or SN2' pathways. Allylic halides are generally more reactive than their alkyl counterparts in substitution reactions. organic-chemistry.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as those involving allylic silanolate salts, provide a framework for understanding how such transformations can be achieved with high regioselectivity and stereospecificity, which could be applicable to adamantyl Grignard reagents. nih.govorganic-chemistry.org
Reactions with Epoxides and Aziridines
Adamant-1-ylmagnesium bromide can participate in nucleophilic ring-opening reactions of strained three-membered rings like epoxides and aziridines. These reactions provide a direct route to β-functionalized adamantane derivatives.
Reactions with Epoxides: The reaction of Grignard reagents with epoxides is a well-established method for carbon-carbon bond formation and the synthesis of alcohols. echemi.combeilstein-journals.orgkhanacademy.org The reaction proceeds via an SN2 mechanism, where the nucleophilic adamantyl group attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.comlibretexts.org Due to the steric bulk of adamant-1-ylmagnesium bromide, the attack occurs exclusively at the less substituted carbon of the epoxide ring. libretexts.org The initial product is a magnesium alkoxide, which is then protonated during an aqueous workup to yield the corresponding β-adamantyl alcohol. khanacademy.org For example, the reaction with ethylene (B1197577) oxide would yield 2-(adamantan-1-yl)ethanol.
| Epoxide | Attacking Nucleophile | Product (after workup) |
| Ethylene Oxide | Adamant-1-ylmagnesium bromide | 2-(Adamantan-1-yl)ethanol |
| Propylene Oxide | Adamant-1-ylmagnesium bromide | 1-(Adamantan-1-yl)propan-2-ol |
Reactions with Aziridines: Aziridines, the nitrogen analogs of epoxides, also undergo ring-opening reactions with strong nucleophiles. nih.govorganic-chemistry.orgrsc.org However, non-activated aziridines (those with an alkyl or hydrogen on the nitrogen) are generally less reactive than epoxides and often require activation. nih.govmdpi.com The presence of an electron-withdrawing group on the nitrogen atom activates the aziridine (B145994) ring towards nucleophilic attack. nih.gov The reaction of adamant-1-ylmagnesium bromide with an activated aziridine would be expected to proceed similarly to the epoxide opening, with the adamantyl group attacking one of the ring carbons to form a β-amino adamantane derivative after workup. The regioselectivity would again be controlled by sterics, favoring attack at the less substituted position. acs.org
Transmetalation Reactions with Adamant-1-ylmagnesium Bromide as a Precursor
Adamant-1-ylmagnesium bromide is a valuable precursor for the generation of other adamantyl-containing organometallic reagents through transmetalation. This process allows for a modulation of reactivity and functional group tolerance.
Generation of Adamantyl Organolithiums, Organozincs, and Organocopper Reagents
Organozinc Reagents: The synthesis of adamantylzinc reagents can be achieved efficiently in a process that involves the in-situ formation of the Grignard reagent followed by transmetalation. A one-pot procedure where 1-bromoadamantane reacts with magnesium turnings in the presence of zinc chloride (ZnCl₂) and lithium chloride (LiCl) directly yields the adamantylzinc chloride reagent. uni-muenchen.deacs.orgresearchgate.net This method is highly effective for preparing tertiary organozincs and tolerates sensitive functional groups on the adamantane scaffold. acs.org These adamantylzinc reagents are highly reactive and can participate in a wide array of subsequent reactions, including Negishi cross-couplings and copper-catalyzed acylations. acs.orgresearchgate.net Conversely, adamantylmagnesium bromide can be reliably produced from the corresponding adamantylzinc bromide by reaction with excess magnesium metal, indicating the interplay between these organometallic species. rsc.org
Organocopper Reagents: Adamantyl organocopper reagents, such as Gilman-type cuprates (Ad₂CuMgBr), can be prepared from adamant-1-ylmagnesium bromide. This is typically achieved by reacting the Grignard reagent with a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). These organocopper reagents are generally softer and less basic nucleophiles than their Grignard precursors, making them ideal for specific applications like 1,4-conjugate addition reactions. The formation of vinylcopper complexes from vinylmagnesium bromide in the presence of CuBr·SMe₂ for epoxide ring-opening reactions illustrates a related transformation. beilstein-journals.org
Organolithium Reagents: While organolithium reagents are often prepared by the direct reaction of an organic halide with lithium metal, transmetalation from a Grignard reagent is not a common route for their synthesis. More typically, organolithium compounds are themselves used as precursors for other organometallics, including Grignard reagents via reaction with MgBr₂·OEt₂.
Synthetic Utility of Transmetalated Adamantyl Species
While Adamant-1-ylmagnesium bromide is a potent nucleophile in its own right, its synthetic utility can be significantly expanded through transmetalation to other metals, notably zinc and copper. This process modulates the reactivity of the adamantyl group, often leading to higher yields and greater functional group tolerance in coupling reactions.
The direct preparation of adamantyl Grignard reagents can be challenging and often results in low yields. A more reproducible and high-yielding method involves a lithium chloride (LiCl)-mediated magnesium insertion into 1-bromoadamantane in the presence of zinc chloride (ZnCl₂). acs.orgnih.govresearchgate.net This in situ transmetalation generates a highly reactive adamantylzinc species. This organozinc reagent serves as a versatile intermediate for a variety of subsequent transformations. acs.orgresearchgate.net
Negishi Cross-Coupling Reactions: Adamantylzinc reagents, generated via the LiCl/ZnCl₂ method, readily participate in palladium-catalyzed Negishi cross-coupling reactions. acs.orgwikipedia.org This allows for the formation of carbon-carbon bonds between the adamantyl moiety and various sp²-hybridized carbons of aryl and heteroaryl halides. acs.orgresearchgate.net The use of a palladium acetate (B1210297) catalyst with a suitable phosphine (B1218219) ligand, such as SPhos, has proven effective for these couplings. acs.org
Copper-Catalyzed Reactions: The transmetalation of Adamant-1-ylmagnesium bromide or the direct use of adamantylzinc reagents opens up a wide array of copper(I)-catalyzed functionalizations. These reactions are typically efficient and proceed under mild conditions. acs.orgresearchgate.net
Acylations: In the presence of copper cyanide (CuCN), adamantylzinc species react with a range of acid chlorides, including substituted benzoyl chlorides and heteroaromatic acyl chlorides, to produce the corresponding adamantyl ketones in good to excellent yields. acs.orgresearchgate.net
Allylations: Copper-catalyzed allylation of adamantylzinc reagents with electrophiles like ethyl 2-(bromomethyl)acrylate proceeds efficiently to yield the corresponding allylated adamantane derivative. acs.org
1,4-Conjugate Addition: Adamantylzinc reagents undergo copper-mediated 1,4-addition to α,β-unsaturated ketones, such as cyclohex-2-enone, providing the conjugate addition product in high yield. acs.org
The versatility of these transmetalated species is highlighted in the table below, which summarizes the scope of electrophiles that can be coupled with adamantylzinc reagents.
| Reaction Type | Catalyst/Mediator | Electrophile Example | Product Type | Reported Yield (%) |
|---|---|---|---|---|
| Negishi Coupling | Pd(OAc)₂ / SPhos | 4-Bromo-N,N-dimethylaniline | Aryl-Adamantane | 94 |
| Acylation | CuCN·2LiCl | 4-Fluorobenzoyl chloride | Adamantyl Ketone | 89 |
| Allylation | CuCN·2LiCl | Ethyl 2-(bromomethyl)acrylate | Allyl-Adamantane | 91 |
| 1,4-Addition | CuCN·2LiCl | Cyclohex-2-enone | 3-Adamantylcyclohexanone | 91 |
| Thiolation | - | S-Phenyl benzenesulfonothioate | Adamantyl Thioether | 98 |
Single Electron Transfer (SET) Pathways and Radical Processes in Adamant-1-ylmagnesium Bromide Chemistry
The mechanism of Grignard reactions is often depicted as a polar, two-electron nucleophilic addition. However, for sterically hindered Grignard reagents like Adamant-1-ylmagnesium bromide, an alternative pathway involving single electron transfer (SET) from the Grignard reagent to the substrate can become competitive or even dominant. organic-chemistry.org
An SET event generates a radical intermediate pair: the adamantyl radical (Ad•) and a substrate radical anion. The subsequent fate of these radical species determines the final product distribution. The formation of the Grignard reagent itself from magnesium metal and an alkyl halide is also believed to proceed through radical intermediates. harvard.edu
Evidence for SET pathways is often gathered indirectly through product analysis or the use of "radical clocks". illinois.eduwikipedia.org A radical clock is a molecule that undergoes a rapid, unimolecular rearrangement if it exists as a radical intermediate. The detection of rearranged products provides strong evidence for a radical mechanism. illinois.edunih.govorgsyn.org While specific radical clock experiments involving Adamant-1-ylmagnesium bromide are not extensively detailed in the literature reviewed, the significant steric bulk of the adamantyl group is known to disfavor the concerted nucleophilic addition mechanism, thereby increasing the likelihood of an SET pathway, particularly with substrates that have low reduction potentials, such as aromatic ketones. organic-chemistry.org
The general steps involved in a radical process initiated by SET are:
Initiation: Transfer of a single electron from the Grignard reagent to the substrate (e.g., a ketone) to form an adamantyl radical and a ketyl radical anion.
Propagation: The radical intermediates can undergo various reactions. The adamantyl radical could abstract a hydrogen atom or couple with another radical. The ketyl radical anion could fragment or couple with the adamantyl radical.
Termination: Combination of two radical species to form a stable, non-radical product. organic-chemistry.org
The competition between the polar and SET pathways is influenced by several factors, including the steric hindrance of both the Grignard reagent and the substrate, the reduction potential of the substrate, and the solvent. organic-chemistry.orgacs.org For a bulky reagent like Adamant-1-ylmagnesium bromide, reactions with sterically demanding ketones are prime candidates for proceeding via an SET mechanism.
Basicity and Competing Proton-Transfer Reactions of Adamant-1-ylmagnesium Bromide
Grignard reagents are renowned for their strong basicity, a property that is particularly pronounced in Adamant-1-ylmagnesium bromide due to the carbanionic character of the tertiary adamantyl carbon. quora.comsigmaaldrich.com The carbon-magnesium bond is highly polarized, rendering the adamantyl carbon a powerful base, capable of deprotonating a wide range of even weakly acidic compounds. quora.com
The basicity of a Grignard reagent is related to the pKa of its conjugate acid. The conjugate acid of the adamantyl anion is adamantane. While precise pKa values for C-H bonds of alkanes like adamantane are difficult to measure directly, they are estimated to be above 50, making them exceedingly weak acids. uni-giessen.de Consequently, the adamantyl anion is an exceptionally strong base.
This high basicity means that Adamant-1-ylmagnesium bromide is incompatible with protic functional groups. It will readily and irreversibly react with any source of acidic protons, leading to proton-transfer reactions that compete with the desired nucleophilic addition or coupling. quora.comleah4sci.com
Common substrates that lead to competing proton-transfer reactions include:
Water
Alcohols
Carboxylic acids
Thiols
Primary and secondary amines and amides
Terminal alkynes
In these acid-base reactions, the Grignard reagent is consumed, and adamantane is formed, quenching the reagent's nucleophilic potential.
| Protic Substrate (H-A) | Reaction Type | Products | Outcome |
|---|---|---|---|
| H₂O (Water) | Proton Transfer | Adamantane + Mg(OH)Br | Grignard reagent destroyed |
| R-OH (Alcohol) | Proton Transfer | Adamantane + Mg(OR)Br | Grignard reagent destroyed |
| R-COOH (Carboxylic Acid) | Proton Transfer | Adamantane + R-COOMgBr | Grignard reagent destroyed |
| R-NH₂ (Primary Amine) | Proton Transfer | Adamantane + Mg(NHR)Br | Grignard reagent destroyed |
This pronounced basicity necessitates the use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and careful exclusion of moisture and acidic impurities during its preparation and use. leah4sci.com Furthermore, when designing a synthesis, any acidic functional groups in the substrate must be protected before the introduction of Adamant-1-ylmagnesium bromide to prevent undesired proton-transfer side reactions. leah4sci.com In some cases, where nucleophilic addition to a sterically hindered carbonyl is slow, the Grignard reagent may act as a base to deprotonate an α-carbon, leading to enolate formation and recovery of the starting ketone upon workup. organic-chemistry.org
Total Synthesis of Natural Products Featuring Adamantyl-Derived Scaffolds
The adamantane cage is a structural motif found in a number of natural products, imparting unique conformational constraints and lipophilicity. While the direct application of adamant-1-ylmagnesium bromide in the total synthesis of these molecules is not extensively documented in readily available literature, its potential as a key building block is evident. The Grignard reagent offers a direct method for introducing the adamantyl group as a nucleophile, which can be a crucial step in constructing the carbon skeleton of such natural products.
One example of a natural product containing an adamantane core is Plukenetione A. figshare.com The total synthesis of this complex molecule has been achieved through multi-step sequences. nih.govresearchgate.netscispace.com While the reported synthesis of Plukenetione A does not explicitly use adamant-1-ylmagnesium bromide, the construction of the adamantane portion of similar molecules often involves the formation of carbon-carbon bonds at the bridgehead positions. The reactivity of adamant-1-ylmagnesium bromide with various electrophiles makes it a plausible and efficient reagent for such transformations in synthetic strategies for adamantyl-containing natural products.
Construction of Adamantane-Containing Pharmaceutical and Agrochemical Intermediates
The adamantane moiety is a well-established pharmacophore, present in several clinically used drugs. ijpsr.comnih.gov Adamant-1-ylmagnesium bromide is a key intermediate in the synthesis of various adamantane-based pharmaceuticals. Its reaction with carbon dioxide, for instance, provides a straightforward route to 1-adamantanecarboxylic acid, a versatile precursor for further functionalization.
A notable application is in the synthesis of precursors for antiviral and neuroprotective agents. For example, the synthesis of Rimantadine, an antiviral drug, can involve the preparation of 1-acetyladamantane. A patented method describes the reaction of 1-bromoadamantane with magnesium in anhydrous ether to form the Grignard reagent, which is then carboxylated to produce adamantanecarboxylic acid. google.com This acid can be subsequently converted to the corresponding acid chloride and then reacted with an organocadmium reagent to yield 1-acetyladamantane, a direct precursor to Rimantadine. google.com
Similarly, the synthesis of other adamantane-based drugs such as Amantadine and Memantine often starts from 1-bromoadamantane. ijpsr.comnih.govdoaj.orgjmpm.vnnih.govmedigraphic.com While various synthetic routes exist, the formation of a Grignard reagent from 1-bromoadamantane represents a fundamental step for creating carbon-carbon or carbon-heteroatom bonds at the 1-position of the adamantane cage, leading to the desired pharmaceutical intermediates.
Table 1: Examples of Pharmaceutical Intermediates Derivable from Adamant-1-ylmagnesium Bromide
| Pharmaceutical Intermediate | Target Drug Class | Synthetic Utility of Adamant-1-ylmagnesium Bromide |
|---|---|---|
| 1-Adamantanecarboxylic acid | Antiviral, Neuroprotective | Direct carboxylation of the Grignard reagent. google.com |
| 1-Acetyladamantane | Antiviral (Rimantadine precursor) | Two-step synthesis from the Grignar reagent via the corresponding carboxylic acid. google.com |
| 1-Adamantyl amides | Various | Reaction of the Grignard reagent with isocyanates or other aminating agents. |
Incorporation of Adamantyl Moieties for Enhanced Lipophilicity and Metabolic Stability in Bioactive Compounds
The introduction of an adamantyl group into a bioactive molecule can significantly improve its pharmacokinetic properties. The adamantane cage is highly lipophilic, which can enhance a drug's ability to cross cell membranes and increase its volume of distribution. nih.gov Furthermore, the rigid, sterically hindered nature of the adamantyl group can protect adjacent functional groups from enzymatic degradation, thereby increasing the metabolic stability and half-life of the compound. nih.gov
Adamant-1-ylmagnesium bromide serves as an efficient reagent for introducing this "lipophilic bullet" into a variety of molecular scaffolds. ijpsr.com By reacting with electrophilic centers such as aldehydes, ketones, esters, and nitriles, the Grignard reagent forms a new carbon-carbon bond, tethering the adamantyl moiety to the parent molecule. This strategy has been widely employed in medicinal chemistry to optimize the properties of lead compounds.
For example, the reaction of adamant-1-ylmagnesium bromide with a ketone-containing scaffold would yield a tertiary alcohol bearing an adamantyl group. This transformation can dramatically increase the lipophilicity of the original molecule, potentially leading to improved oral bioavailability and tissue penetration.
Table 2: Impact of Adamantyl Group Incorporation on Physicochemical Properties
| Property | General Effect of Adamantylation | Rationale |
|---|---|---|
| Lipophilicity (LogP) | Increase | The adamantyl group is a large, non-polar hydrocarbon cage. nih.gov |
| Metabolic Stability | Increase | The rigid structure can sterically hinder access of metabolic enzymes to nearby functional groups. nih.gov |
| Membrane Permeability | Increase | Enhanced lipophilicity facilitates passive diffusion across lipid bilayers. nih.gov |
Design and Synthesis of Adamantyl-Functionalized Materials and Polymers
The unique structural and physical properties of the adamantane cage are also exploited in materials science. The incorporation of adamantyl groups into polymers can enhance their thermal stability, rigidity, and hydrophobicity. Adamant-1-ylmagnesium bromide provides a convenient method for the synthesis of adamantyl-containing monomers or for the post-polymerization functionalization of polymers.
For instance, the Grignard reagent can react with a suitable functional group on a monomer, such as an ester or a halide, to produce an adamantyl-substituted monomer. This monomer can then be polymerized to yield a polymer with modified properties. Alternatively, a pre-formed polymer with reactive side chains can be treated with adamant-1-ylmagnesium bromide to introduce the adamantyl moieties. This approach has been used to improve the thermal properties of various polymers.
Stereoselective Synthesis of Chiral Adamantyl Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry. While adamantane itself is achiral, the introduction of different substituents at the bridgehead and bridge positions can create chiral centers. Adamant-1-ylmagnesium bromide can be employed in stereoselective reactions to generate chiral adamantyl derivatives.
The asymmetric addition of Grignard reagents to carbonyl compounds is a well-established method for the synthesis of chiral alcohols. rug.nlmmu.ac.uk In the presence of a chiral ligand or catalyst, the addition of adamant-1-ylmagnesium bromide to an aldehyde or an unsymmetrical ketone can proceed with high enantioselectivity, affording a chiral tertiary alcohol. rsc.org These chiral building blocks can then be used in the synthesis of more complex enantiopure molecules.
For example, the reaction of adamant-1-ylmagnesium bromide with a chiral aldehyde can proceed with high diastereoselectivity, controlled by the existing stereocenter in the aldehyde (substrate control) or by a chiral catalyst (reagent control). nih.govnih.gov Although specific examples detailing the stereoselective addition of adamant-1-ylmagnesium bromide are not abundant in the literature, the general principles of asymmetric Grignard additions are applicable. nih.govresearchgate.netnih.govresearchgate.net The development of new chiral catalysts continues to expand the scope of these reactions for the synthesis of valuable chiral adamantyl derivatives. rsc.orgnih.gov
Catalytic Systems and Methodological Advancements Involving Adamant 1 Ylmagnesium Bromide
Role of Adamant-1-ylmagnesium Bromide in Transition Metal Catalysis
Adamant-1-ylmagnesium bromide serves as a crucial building block for the synthesis of bulky phosphine (B1218219) ligands that are instrumental in transition metal catalysis. The unique steric and electronic properties of the adamantyl group—a rigid, three-dimensional cage-like hydrocarbon—are imparted to these ligands, which in turn significantly influence the stability and reactivity of the metal catalyst.
The primary role of the adamantyl moiety in transition metal catalysis is not as a reacting Grignard reagent in a catalytic cycle, but rather as a structural component of phosphine ligands (R₃P). Adamant-1-ylmagnesium bromide is a key reagent for introducing adamantyl groups onto a phosphorus center to create ligands such as di(1-adamantyl)arylphosphines.
The design of these ligands leverages the distinct features of the adamantyl group:
Steric Bulk: The large size of the adamantyl group helps to create a sterically hindered environment around the metal center. This can promote the dissociation of other ligands to generate a coordinatively unsaturated, catalytically active species.
Electron-Donating Properties: As an alkyl group, the adamantyl substituent is a strong electron donor. This increases the electron density on the phosphorus atom, which in turn strengthens the bond between the phosphorus and the transition metal (e.g., palladium). This enhanced stability can prevent catalyst decomposition and lead to higher turnover numbers.
Research has shown that palladium catalysts bearing adamantyl-containing phosphine ligands exhibit superior performance in cross-coupling reactions, such as the Suzuki-Miyaura polymerization. The bulky and electron-donating nature of the adamantyl group can favor specific reaction pathways, such as intramolecular catalyst transfer, leading to the formation of desired products with high selectivity.
| Ligand | Key Structural Group | Catalyst System | Observed Outcome | Reference Finding |
|---|---|---|---|---|
| Ad₂PC₆H₄OMe | Adamantyl | Pd(OAc)₂ | Exclusively afforded the desired difunctionalized product (DP), indicating high propensity for intramolecular catalyst transfer. | The bulkier and more electron-donating adamantyl group blocks the approach of a second monomer unit before intramolecular transfer can occur. |
| Ad₂PC₆H₄NMe₂ | Adamantyl | Pd(OAc)₂ | Exclusively afforded the desired difunctionalized product (DP). | Similar to Ad₂PC₆H₄OMe, the adamantyl groups direct the reaction pathway towards the desired product. |
| tBu₂PC₆H₄OMe | tert-Butyl | Pd(OAc)₂ | Produced a mixture of monofunctionalized (MP) and difunctionalized (DP) products. | The less bulky tert-butyl group is not as effective at preventing intermolecular reactions, leading to a mixture of products. |
Asymmetric catalysis aims to produce a specific enantiomer of a chiral molecule, which is crucial in fields like pharmacology. This is typically achieved by using a chiral catalyst, often a metal complex with a chiral ligand. While the development of chiral ligands for the asymmetric addition of Grignard reagents to ketones and other electrophiles is an active area of research, the use of Adamant-1-ylmagnesium bromide as the nucleophile in these reactions is not widely reported. nih.govrsc.org
The focus of asymmetric Grignard additions has been on designing sophisticated chiral ligands that can effectively control the stereochemical outcome of the reaction, often using simpler Grignard reagents like ethylmagnesium bromide or phenylmagnesium bromide to test their efficacy. nih.gov The principles involve creating a chiral environment around the reacting center that energetically favors one approach of the nucleophile over the other. nih.gov Although Adamant-1-ylmagnesium bromide can participate in stereoselective reactions due to the geometry of its magnesium center, its application in catalyst-controlled asymmetric synthesis remains a niche area. smolecule.com The primary contribution of the adamantyl group to catalysis remains in the design of achiral, sterically demanding ligands.
Flow Chemistry and Continuous Processing for Reactions with Adamant-1-ylmagnesium Bromide
Traditional batch processing of Grignard reactions, including the formation and use of Adamant-1-ylmagnesium bromide, poses several challenges, such as poor heat dissipation from the exothermic reaction, potential for runaway reactions, and difficulties in scaling up safely. europa.eu Flow chemistry, or continuous processing, has emerged as a superior alternative that addresses these issues. flinders.edu.au
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. europa.eunih.gov This approach offers several advantages for Grignard reactions:
Enhanced Safety: The small volume of the reactor at any given time minimizes the amount of hazardous material present, significantly reducing the risk associated with the highly exothermic nature of Grignard reagent formation. europa.eu
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, enabling precise temperature control that is difficult to achieve in large batch reactors. europa.eu
Improved Yield and Purity: Stable reaction temperatures and efficient mixing prevent the formation of byproducts, leading to cleaner reactions and higher isolated yields.
Scalability: Scaling up production in a flow system is achieved by simply running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often safer and more straightforward than designing larger and more complex batch reactors.
| Parameter | Batch Processing | Continuous Flow Processing | Reference Finding |
|---|---|---|---|
| Safety | High risk due to large reaction volume and poor heat control. | Inherently safer due to small reactor volume and superior heat management. europa.eu | |
| Heat Transfer | Inefficient, leading to temperature gradients and potential for runaway reactions. | Highly efficient, allowing for precise and stable temperature control. europa.eu | |
| Scalability | Challenging and requires significant process redesign. | Straightforward, achieved by extending run time or numbering up. | |
| Product Purity | Often lower due to byproduct formation from temperature fluctuations. | Generally higher due to consistent reaction conditions. |
Mechanochemistry and Solvent-Free Methodologies for Adamantyl Grignard Reagent Use
Mechanochemistry involves inducing reactions by mechanical force, such as grinding or milling, often in the absence of a solvent. This approach offers a stark contrast to traditional solution-phase chemistry. Grignard reagents, including those derived from adamantane (B196018), can be prepared and reacted under mechanochemical conditions.
A study demonstrated a one-pot, three-step protocol for the preparation of Grignard reagents in a ball mill. nih.gov The process involves milling magnesium metal and an organobromide, such as 1-bromoadamantane (B121549), under solvent-free or liquid-assisted grinding (LAG) conditions, where only a minimal amount of an ethereal solvent is added. nih.gov
In this specific study, the mechanochemically generated Adamant-1-ylmagnesium bromide was subsequently reacted with gaseous carbon dioxide. nih.gov The results showed that while the desired product, 1-adamantanecarboxylic acid, was formed, the major product was biadamantyl, resulting from a homocoupling reaction. nih.gov This outcome suggests that the reaction proceeds through a radical intermediate that is sufficiently stable to couple with itself before it can react with CO₂. This highlights how mechanochemical pathways can differ from those in solution and lead to different product distributions. The primary advantages of this methodology are the drastic reduction in solvent use and shorter reaction times. nih.gov
Green Chemistry Principles Applied to Adamant-1-ylmagnesium Bromide Synthesis and Reactivity
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The methodological advancements involving Adamant-1-ylmagnesium bromide align well with several of these principles.
Prevention: It is better to prevent waste than to treat it after it has been created. Flow chemistry systems reduce waste by minimizing byproduct formation, leading to a lower Process Mass Intensity (PMI).
Safer Solvents and Auxiliaries: Mechanochemical and solvent-free synthesis methods directly address this principle by dramatically reducing or eliminating the need for bulk solvents. nih.gov When solvents are necessary, such as in continuous flow, there is a push towards using greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks.
Catalysis: The use of adamantyl-based phosphine ligands to create highly efficient palladium catalysts that can be used at very low loadings is a prime example of this principle. Catalytic reagents are superior to stoichiometric ones as they are used in small quantities and can be recycled.
Inherently Safer Chemistry for Accident Prevention: The shift from large-scale batch Grignard syntheses to continuous flow processing is a significant step towards inherently safer chemistry. By minimizing the reaction volume and controlling the exotherm, the potential for chemical accidents like explosions or fires is greatly reduced. europa.eu
| Green Chemistry Principle | Methodological Advancement | Specific Improvement |
|---|---|---|
| Prevention | Continuous Flow Processing | Higher yields and reduced byproduct formation lead to less chemical waste. |
| Safer Solvents & Auxiliaries | Mechanochemistry | Eliminates the need for bulk reaction solvents. nih.gov |
| Design for Energy Efficiency | Continuous Flow Processing | Improved heat transfer and faster reactions can reduce energy requirements. |
| Catalysis | Transition Metal Catalysis | Use of highly active adamantyl phosphine ligands at low catalyst loadings. |
| Inherently Safer Chemistry | Continuous Flow Processing | Small reactor volumes and excellent temperature control minimize accident risks. europa.eu |
Computational and Advanced Spectroscopic Probes of Adamant 1 Ylmagnesium Bromide Reactivity
Quantum Chemical Calculations (e.g., DFT) for Understanding Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of Grignard reactions. nih.gov These computational methods allow for the in-silico exploration of reaction pathways, providing detailed insights into the structures and energies of reactants, intermediates, transition states, and products.
For a reaction involving Adamant-1-ylmagnesium bromide, DFT calculations can be employed to model its addition to a carbonyl compound. The calculations would typically start by optimizing the geometries of the reactants, including the Grignard reagent (often as a solvated monomer or dimer) and the electrophile. nih.gov The computational search for a transition state then reveals the lowest energy pathway for the reaction. Key parameters obtained from these calculations include activation energies, which are crucial for predicting reaction rates, and the geometries of transition states, which explain the stereochemical outcome of the reaction.
For instance, in the addition of a bulky Grignard reagent to a ketone, DFT can help distinguish between a concerted polar mechanism and a stepwise single electron transfer (SET) mechanism. nih.gov The bulky adamantyl group may favor one pathway over the other due to steric hindrance, a hypothesis that can be rigorously tested through computation. The calculated energies can reveal whether the four-centered transition state of the polar mechanism is lower in energy than the radical intermediates of the SET pathway.
Table 1: Typical Parameters in DFT Calculations for Grignard Reactions
| Parameter | Common Choice/Method | Purpose |
| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy in the electronic structure calculation. |
| Basis Set | 6-31G*, 6-311+G** | Describes the atomic orbitals used to construct the molecular orbitals. |
| Solvent Model | PCM, SMD | Accounts for the effect of the solvent (e.g., ether) on the reaction energetics. |
| Dispersion Correction | DFT-D3 | Includes van der Waals interactions, which can be important for bulky groups. |
Elucidation of Reaction Pathways and Intermediate Structures through Computational Modeling
Computational modeling extends beyond identifying single transition states to mapping entire potential energy surfaces for reactions of Adamant-1-ylmagnesium bromide. This allows for a comprehensive understanding of the reaction landscape, including the possibility of competing reaction pathways and the nature of any intermediates.
For example, in a cross-coupling reaction, computational modeling can elucidate the catalytic cycle, identifying the structures of organometallic intermediates. nih.gov The model would trace the transformation of the initial Grignard reagent and the substrate through oxidative addition, transmetalation, and reductive elimination steps. The calculated structures of these intermediates, which are often transient and difficult to observe experimentally, provide invaluable mechanistic information.
The Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its dialkylmagnesium and magnesium dihalide components, can also be modeled. For Adamant-1-ylmagnesium bromide, computational studies can predict the position of this equilibrium and the relative reactivity of the different species in solution. academie-sciences.fr The explicit inclusion of solvent molecules, such as diethyl ether, in the computational model is crucial for accurately representing the coordination environment of the magnesium center and its influence on reactivity. chemrxiv.org
In Situ Spectroscopic Monitoring of Adamant-1-ylmagnesium Bromide Transformations (e.g., operando IR, NMR, Raman studies)
While computational methods provide theoretical insights, in situ spectroscopic techniques offer real-time experimental data on the progress of a reaction. wikipedia.org Operando spectroscopy, which combines spectroscopic measurements with simultaneous monitoring of reaction activity, is a powerful approach to study the transformations of Adamant-1-ylmagnesium bromide under actual reaction conditions. mdpi.com
Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring Grignard reactions in solution. mt.com By inserting an ATR probe directly into the reaction mixture, the consumption of reactants (e.g., the disappearance of the C=O stretching band of a ketone) and the formation of the alkoxide product can be tracked in real time. This allows for the determination of reaction kinetics and the detection of any transient intermediates that have distinct IR absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture. For reactions involving Adamant-1-ylmagnesium bromide, ¹H and ¹³C NMR can be used to follow the changes in the adamantyl group and the substrate. Furthermore, ²⁵Mg NMR, although more challenging, can provide direct information about the coordination environment of the magnesium center and help to distinguish between the various species involved in the Schlenk equilibrium. nih.gov
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying symmetric vibrations and reactions in aqueous media. For Grignard reactions, it can be used to monitor changes in the carbon-magnesium bond and the carbon skeleton of the reactants and products.
Table 2: In Situ Spectroscopic Techniques for Monitoring Grignard Reactions
| Technique | Information Provided | Advantages |
| Operando IR (ATR-FTIR) | Concentration profiles of reactants, intermediates, and products; reaction kinetics. | High sensitivity, real-time monitoring, applicable to a wide range of reactions. |
| Operando NMR | Detailed structural information, identification of species in solution, mechanistic insights. | Provides unambiguous structural data, can distinguish between isomers. |
| Operando Raman | Vibrational information, complementary to IR, useful for symmetric bonds. | Can be used in aqueous solutions, less interference from solvent in some cases. |
X-ray Crystallographic Analysis of Adamantyl-Containing Reaction Intermediates or Products Derived from its Reactivity
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of crystalline compounds. While isolating and crystallizing reactive intermediates from a Grignard reaction is challenging, the analysis of stable products derived from the reactivity of Adamant-1-ylmagnesium bromide offers invaluable structural information. nih.gov
The crystal structure of a product, for example, a tertiary alcohol formed from the reaction of Adamant-1-ylmagnesium bromide with a ketone, confirms the connectivity of the atoms and provides precise bond lengths and angles. This is crucial for verifying the outcome of a reaction and for understanding its stereochemistry. The bulky adamantyl group can direct the approach of the Grignard reagent to the electrophile, leading to a specific stereoisomer. X-ray crystallography can unambiguously determine the resulting stereochemistry. nih.govmdpi.com
Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which can influence the physical properties of the product. researchgate.net The adamantyl moiety itself is known to participate in crystal engineering through its unique shape and ability to form specific packing motifs.
Table 3: Illustrative Crystallographic Data for an Adamantyl-Containing Compound
| Parameter | Value |
| Compound | (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine |
| Formula | C₁₇H₂₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 10.54 Å, c = 14.56 Å, β = 101.3° |
| Reference | researchgate.net |
Note: This is an example of a product containing an adamantyl group, illustrating the type of data obtained from X-ray crystallography. The synthesis of this specific imine may not involve a Grignard reaction.
Future Perspectives and Emerging Research Directions in Adamant 1 Ylmagnesium Bromide Chemistry
Development of Novel Reagents and Derivatives Based on the Adamantyl Core
The unique steric and electronic properties of the adamantane (B196018) scaffold make it a desirable component in the design of new chemical entities. Adamant-1-ylmagnesium bromide is a cornerstone precursor for a new generation of sophisticated reagents and derivatives. Research is increasingly focused on moving beyond simple adamantane incorporation to creating functionally complex molecules where the adamantyl group imparts specific, advantageous properties.
One of the most promising areas is the development of adamantyl-containing phosphine (B1218219) ligands for catalysis. sinocompound.comsinocompound.com The significant steric bulk of the adamantyl group can create a unique coordination environment around a metal center, influencing catalytic activity and selectivity in cross-coupling reactions. sinocompound.com These ligands have shown promise in challenging C-N and C-O bond formations. sinocompound.com The ease of functionalizing the adamantane core, starting from the Grignard reagent, allows for the fine-tuning of both steric and electronic properties of these ligands. sinocompound.com
Furthermore, the synthesis of orthogonally functionalized adamantane derivatives is a key research thrust. thieme-connect.comresearchgate.net These molecules, often prepared using Adamant-1-ylmagnesium bromide as a starting point, serve as rigid, tetrahedrally-oriented scaffolds. thieme-connect.comresearchgate.net By attaching different reactive groups (e.g., azides, alkynes, carboxylic acids) to the adamantane bridgeheads, researchers can create "3+1" scaffolds for applications in multivalency, dendrimer synthesis, and the construction of complex molecular architectures for medicinal and materials chemistry. thieme-connect.comresearchgate.net These efforts are expanding the "molecular toolbox" available to chemists, enabling the construction of molecules with precisely controlled three-dimensional structures.
Table 1: Examples of Novel Derivatives and Reagents from the Adamantyl Core
| Derivative/Reagent Class | Potential Application | Key Feature |
|---|---|---|
| Adamantyl-Phosphine Ligands | Homogeneous Catalysis | Steric bulk influences selectivity and activity. sinocompound.com |
| Orthogonal (3+1) Scaffolds | Dendrimer Synthesis, Multivalent Ligands | Rigid tetrahedral geometry for precise spatial arrangement. thieme-connect.comresearchgate.net |
| Adamantyl-based Drug Moieties | Medicinal Chemistry | Enhances lipophilicity and metabolic stability. nbinno.comnih.gov |
Exploration of Unprecedented Reactivity Modes for Adamant-1-ylmagnesium Bromide
While the classic nucleophilic addition of Grignard reagents is well-understood, researchers are exploring reaction conditions and substrates that elicit unprecedented reactivity from Adamant-1-ylmagnesium bromide. Its significant steric hindrance, often seen as a limitation, is now being exploited to achieve unique chemical transformations.
One area of investigation involves reactions that proceed through single-electron transfer (SET) pathways rather than polar mechanisms. For instance, the reaction of Grignard reagents with sterically hindered thioketones like adamantanethione does not result in the expected addition to the carbon-sulfur double bond. Instead, the reaction yields reduction products, indicating a mechanism likely initiated by SET from the Grignard reagent to the thioketone. researchgate.net Understanding and controlling these SET pathways could open new avenues for radical-based functionalization of molecules using this Grignard reagent.
Another emerging front is the enhancement of the reagent's nucleophilicity to overcome its inherent steric bulk. The development of "Turbo-Grignard reagents," formed by the addition of lithium chloride (LiCl), has been shown to dramatically increase the reactivity of standard Grignard reagents. nih.gov The application of this strategy to Adamant-1-ylmagnesium bromide could enable its participation in challenging reactions that are otherwise sluggish or fail completely, such as the formation of highly substituted carbon centers. Comprehensive studies combining X-ray diffraction, NMR spectroscopy, and quantum chemical calculations are beginning to unravel the structural basis for this enhanced reactivity, revealing bimetallic species that are responsible for the effect. nih.gov
Furthermore, researchers are discovering that Grignard reagents can participate in non-canonical reactions, such as inducing selective C-C bond cleavage in highly strained ring systems instead of performing a simple addition to an ester. rsc.org Applying Adamant-1-ylmagnesium bromide to such systems could lead to novel and highly selective bond-breaking and rearrangement reactions, driven by the unique steric profile of the adamantyl group.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The drive for increased efficiency and data generation in chemical research has led to the adoption of automated synthesis and high-throughput experimentation (HTE). nih.govchemrxiv.org The integration of Adamant-1-ylmagnesium bromide into these platforms represents a significant future direction.
HTE allows for the rapid screening of numerous reaction parameters—such as catalysts, solvents, and temperatures—in parallel, using miniaturized reaction formats. nih.gov This is particularly valuable for adamantyl chemistry, where the steric bulk of the reagent can necessitate extensive optimization to achieve good yields. By employing HTE, researchers can quickly identify optimal conditions for reactions involving Adamant-1-ylmagnesium bromide, accelerating the discovery of new transformations and the synthesis of libraries of novel adamantane-containing compounds for drug discovery and materials science. nih.gov
Moreover, the use of continuous flow chemistry offers a safer, more scalable, and highly controlled method for the formation of Grignard reagents. fraunhofer.deyoutube.com Traditional batch synthesis of Grignard reagents can be difficult to control due to its exothermic nature. fraunhofer.de Flow reactors, with their excellent heat management and rapid mixing, allow for the on-demand, in-situ generation of Adamant-1-ylmagnesium bromide. youtube.com This automated, continuous production can then be directly coupled to subsequent reaction steps, creating a streamlined and efficient synthesis workflow. This approach not only improves safety and reproducibility but also facilitates the scalable production of adamantane derivatives for industrial applications. fraunhofer.de
Advancements in Sustainable and Scalable Production of Adamant-1-ylmagnesium Bromide
The industrial-scale use of Grignard reagents has traditionally been hampered by the large volumes of hazardous and volatile organic solvents required, such as diethyl ether or THF. eurekalert.org A major emerging research direction is the development of sustainable and green methodologies for the production of Adamant-1-ylmagnesium bromide.
Mechanochemistry, specifically ball-milling, has emerged as a revolutionary technique for Grignard reagent synthesis. eurekalert.org This method involves the mechanical grinding of magnesium metal and an organohalide, often with only a catalytic amount of organic solvent. This process drastically reduces solvent use, which in turn minimizes hazardous waste, improves safety, and can lower production costs. eurekalert.org The mechanochemical approach has been shown to be highly effective and could fundamentally change how Adamant-1-ylmagnesium bromide is produced on a large scale, aligning with the principles of green chemistry. eurekalert.org
In addition to mechanochemistry, continuous flow processing, as mentioned previously, contributes significantly to sustainable and scalable production. fraunhofer.denih.gov The precise control over reaction conditions in a flow reactor minimizes the formation of byproducts, such as Wurtz coupling products, leading to higher yields and purer reagents. fraunhofer.de This efficiency reduces waste and downstream purification efforts. The modular nature of flow systems also allows for easy scaling from laboratory to industrial production, providing a practical pathway for the large-scale synthesis of Adamant-1-ylmagnesium bromide. youtube.comnih.gov
Table 2: Comparison of Production Methods for Adamant-1-ylmagnesium Bromide
| Method | Key Advantages | Key Disadvantages | Sustainability Aspect |
|---|---|---|---|
| Traditional Batch | Well-established, simple setup. | Poor heat control, large solvent volumes, safety risks. | High solvent use, potential for waste. |
| Continuous Flow | Excellent heat control, high safety, reproducibility, easy scale-up. fraunhofer.deyoutube.com | Higher initial equipment cost. | Reduced byproducts, more efficient use of reagents. fraunhofer.de |
| Mechanochemistry (Ball-Milling) | Drastically reduced solvent use, high efficiency, can use insoluble substrates. eurekalert.org | Can be less suitable for very large, continuous production. | Significant reduction in hazardous solvent waste. eurekalert.org |
Uncharted Territories in the Application of Adamant-1-ylmagnesium Bromide in Organic Synthesis and Materials Science
The accessibility of the adamantyl core via Adamant-1-ylmagnesium bromide is opening doors to previously unexplored applications in both organic synthesis and advanced materials. The unique combination of a rigid, three-dimensional structure, high lipophilicity, and thermal stability makes the adamantane moiety a powerful building block for novel functional systems.
In materials science , adamantane-based polymers are being investigated for specialized applications. The incorporation of adamantyl groups can significantly increase the glass transition temperature and thermal stability of polymers like poly(meth)acrylates. researchgate.net This has potential applications in coatings for electronics, such as touchscreens, and in the development of thermally stable lubricants. wikipedia.org Furthermore, the rigid structure of adamantane makes it an ideal building block for creating porous organic frameworks and self-assembling molecular crystals with tailored properties. wikipedia.orgrsc.org
In the realm of nanotechnology and drug delivery , the adamantane cage is being explored as a component of supramolecular systems. pensoft.netnih.gov Its cage-like structure can encapsulate guest molecules, and its strong interaction with host molecules like cyclodextrins allows for the construction of complex, self-assembled drug delivery vehicles. nih.gov The adamantyl group can also act as a "lipophilic anchor," enabling molecules to embed within the lipid bilayers of liposomes for targeted drug delivery. nih.gov
In drug discovery , the role of the adamantyl group continues to expand beyond its initial use in antiviral drugs. nbinno.comnih.gov Its incorporation into drug candidates is a widely used strategy to improve pharmacokinetic properties by enhancing metabolic stability and modulating lipophilicity. nbinno.comnih.govnbinno.com Adamant-1-ylmagnesium bromide is the key starting material for creating diverse libraries of new adamantane derivatives, which can be screened for activity against a wide range of biological targets, including those for cancer, diabetes, and neurodegenerative diseases. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Adamant-1-ylmagnesium bromide in ether?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear flame-resistant, anti-static lab coats, nitrile gloves (tested for compatibility), and safety goggles. Use a full-face respirator (N100/P3) in poorly ventilated areas .
- Handling : Conduct reactions under inert atmosphere (argon/nitrogen) to prevent moisture ingress. Use spark-free tools and grounded equipment to avoid static discharge .
- Storage : Keep in tightly sealed, dry, cool (4°C) containers with desiccants. Avoid proximity to oxidizers or water sources .
Q. How is Adamant-1-ylmagnesium bromide synthesized, and what are common impurities?
- Methodological Answer :
- Synthesis : React 1-bromoadamantane with magnesium turnings in anhydrous ether under inert conditions. Monitor initiation via exothermic reaction and color change (cloudy to gray suspension) .
- Impurities : Unreacted 1-bromoadamantane, adamantane byproducts, or magnesium salts. Purify via cannula filtration under inert gas or recrystallization in dry THF/ether mixtures .
Q. What are the primary hazards associated with this reagent?
- Methodological Answer :
- Flammability : Highly flammable (Category 1) due to ether solvent. Use CO₂/dry chemical extinguishers; avoid water-based methods .
- Reactivity : Reacts violently with water, releasing flammable gases (e.g., methane). Quench spills with dry sand or alumina, followed by ethanol for residual Mg .
Advanced Research Questions
Q. How can reaction conditions be optimized for Adamant-1-ylmagnesium bromide in C–C bond-forming reactions?
- Methodological Answer :
- Temperature : Maintain −10°C to 0°C for electrophilic quenches (e.g., ketones) to minimize side reactions. For less reactive substrates (e.g., esters), warm to 25°C post-addition .
- Solvent Purity : Use rigorously dried ether (activated molecular sieves) to prevent hydrolysis. Monitor solvent moisture via Karl Fischer titration .
- Substrate Compatibility : Pre-activate magnesium via iodine or 1,2-dibromoethane for sluggish reactions .
Q. What mechanistic insights exist for adamantyl Grignard reagent selectivity in sterically hindered systems?
- Methodological Answer :
- Steric Effects : The adamantyl group’s rigid cage structure directs nucleophilic attack to less hindered sites. Computational studies (DFT) suggest transition-state distortion energy dictates regioselectivity .
- Isotopic Labeling : Use deuterated substrates (e.g., D₂O quench) to track protonation sites via GC-MS or ¹H NMR .
Q. How does reagent stability vary under different storage conditions, and how is decomposition quantified?
- Methodological Answer :
- Stability Tests : Monitor concentration via titration (e.g., Gilman test) or ¹H NMR (integration of Mg-bound vs. free adamantyl signals) .
- Decomposition Byproducts : Detect adamantane (from hydrolysis) or ether peroxides via FT-IR or iodometric starch tests. Store under argon with copper inhibitors to suppress peroxide formation .
Data Contradictions and Resolution
- Conflicting Storage Recommendations : Some SDS suggest 4°C storage , while others lack explicit temperature guidelines . Resolution: Prioritize inert, moisture-free conditions over temperature alone, as ether’s low boiling point (34.6°C) risks pressure buildup in sealed containers .
- PPE Specifications : Variability in glove material recommendations (nitrile vs. neoprene). Resolution: Conduct solvent compatibility tests using ASTM F739 standards before large-scale use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
